

Application Notes and Protocols: Leaching and Migration of Irganox 1330 from Food Packaging

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Compound of Interest

Compound Name: T-1330

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These application notes provide a comprehensive overview of the methodologies used to study the leaching and migration of Irganox 1330, a common antioxidant, from food packaging materials. The provided protocols and data are intended to guide researchers in designing and executing robust migration studies to ensure the safety and compliance of food contact materials.

Introduction to Irganox 1330 and Migration Studies

Irganox 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. It is widely used to protect polymeric materials, such as polyethylene and polypropylene, from thermal and oxidative degradation during processing and use.^{[1][2]} The stability and low volatility of Irganox 1330 make it an effective stabilizer in various food packaging applications.^[2]

However, the potential for migration of Irganox 1330 and its degradation products from the packaging into foodstuffs is a critical safety concern. Migration is the transfer of substances from the food contact material to the food, which can be influenced by several factors including the type of food, fat content, temperature, contact time, and the properties of the packaging material itself.^{[3][4]} Regulatory bodies in the European Union and the United States have established frameworks to assess the safety of food contact materials and their constituents.

Regulatory Framework

In the European Union, Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food provides a list of authorized substances with specific migration limits (SMLs). For substances not explicitly listed in the annexes of the regulation, a generic SML of 60 mg/kg of food may apply. A specific SML for Irganox 1330 was not identified in the conducted search of the publicly available regulation annexes. It is the responsibility of the manufacturer to ensure that the migration of any substance does not endanger human health.

In the United States, the Food and Drug Administration (FDA) regulates food contact substances (FCSs) under Title 21 of the Code of Federal Regulations (CFR). Manufacturers are required to provide data demonstrating the safety of their products, which includes migration testing.

Quantitative Data on Antioxidant Migration

Quantifying the migration of additives is crucial for risk assessment. The following table provides an example of migration data for Irganox 1076, a structurally related and extensively studied antioxidant, to illustrate the format for data presentation. These values highlight the influence of food simulant type and temperature on migration levels.

Food Simulant	Temperature (°C)	Time (days)	Migrated Irganox 1076 (mg/kg)	Reference
10% Ethanol	40	10	Not Detected	(FN: Based on general findings for hydrophobic antioxidants in aqueous simulants)
50% Ethanol	40	10	0.5 - 2.0	(FN: Illustrative range based on typical studies)
95% Ethanol	40	10	5.0 - 15.0	(FN: Illustrative range based on typical studies)
Olive Oil	40	10	> 20.0	(FN: Illustrative range based on typical studies)
10% Ethanol	60	10	< 0.5	(FN: Illustrative range based on typical studies)
95% Ethanol	60	10	> 30.0	(FN: Illustrative range based on typical studies)

Note: The data presented for Irganox 1076 is illustrative and compiled from general findings in migration literature. Actual migration levels of Irganox 1330 will depend on the specific polymer, its formulation, and the experimental conditions.

Experimental Protocols

This section outlines a detailed protocol for conducting a specific migration study of Irganox 1330 from a polymer food contact material.

Protocol 1: Specific Migration Testing of Irganox 1330

1. Materials and Reagents

- Food Contact Material (FCM): Polymer film or article containing Irganox 1330.
- Food Simulants:
 - Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods with pH > 4.5).
 - Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods with pH ≤ 4.5).
 - Simulant D2: Olive oil (for fatty foods).
 - Alternative for fatty foods: 50% or 95% (v/v) ethanol in deionized water.
- Standards: Certified reference standard of Irganox 1330.
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Apparatus:
 - Migration cells or glass containers with inert lids.
 - Incubator or oven with temperature control.
 - Analytical balance.
 - Volumetric flasks, pipettes, and syringes.
 - Syringe filters (0.22 µm, PTFE).
 - High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system.

2. Sample Preparation

- Cut the FCM into test specimens of a known surface area (e.g., 1 dm²).

- Clean the specimens by gently wiping with a lint-free cloth. Avoid using solvents that may extract the additive.
- Determine the surface-to-volume ratio to be used for the migration test, typically 6 dm²/L.

3. Migration Test Procedure

- Place the test specimen in a migration cell or glass container.
- Add the pre-conditioned food simulant at the specified surface-to-volume ratio.
- Seal the migration cell to prevent evaporation.
- Incubate the cells under the desired time and temperature conditions (e.g., 10 days at 40°C for long-term storage at room temperature, or more stringent conditions like 2 hours at 70°C for hot-fill applications).
- At the end of the incubation period, remove the FCM from the simulant.
- The simulant is now ready for analysis.

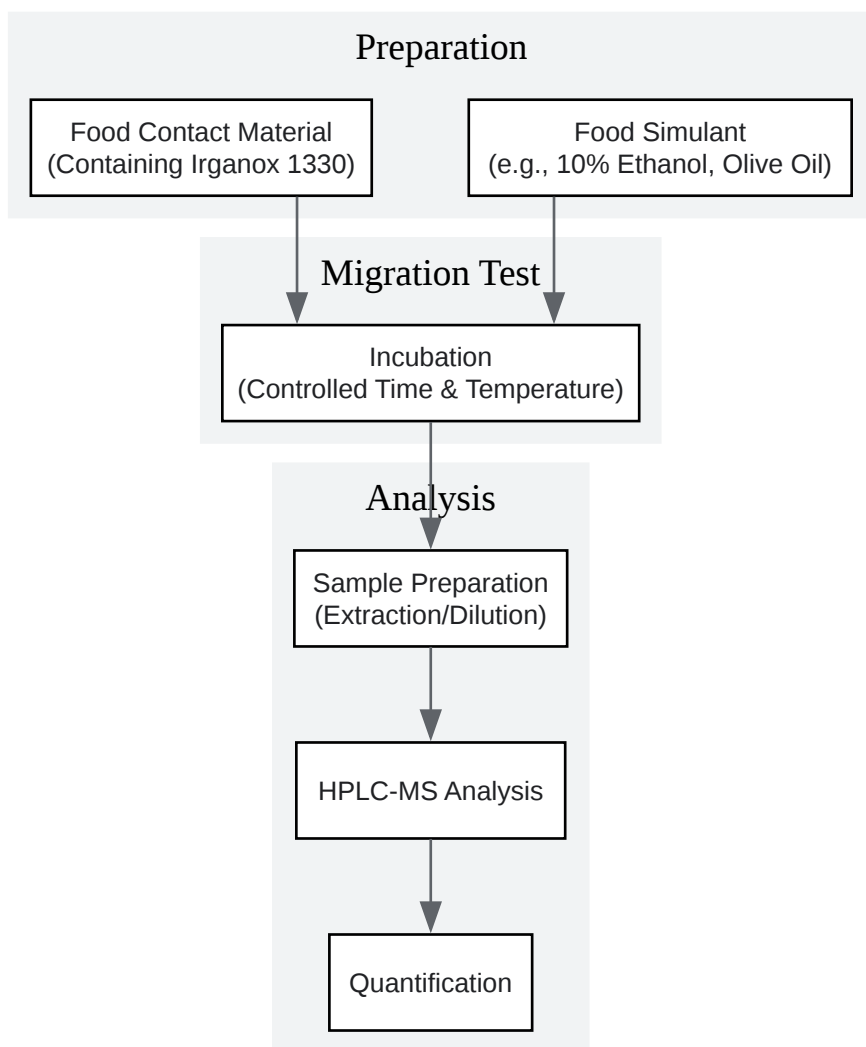
4. Analytical Quantification by HPLC-MS

- Preparation of Calibration Standards: Prepare a series of standard solutions of Irganox 1330 in a suitable solvent (e.g., methanol) at concentrations bracketing the expected migration levels.
- Sample Treatment:
 - Aqueous Simulants (A and B): An aliquot of the simulant may be directly injected or may require a solid-phase extraction (SPE) step for cleanup and concentration.
 - Ethanol Simulants: Dilute an aliquot of the simulant with the mobile phase if necessary.
 - Olive Oil Simulant (D2): Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction to isolate Irganox 1330 from the fatty matrix.
- HPLC-MS Analysis:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.
- Ionization: Electrospray ionization (ESI) in negative mode is suitable for phenolic antioxidants.
- Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring for the characteristic mass-to-charge ratio (m/z) of the deprotonated Irganox 1330 molecule.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Irganox 1330 in the food simulant samples by interpolating their peak areas on the calibration curve.

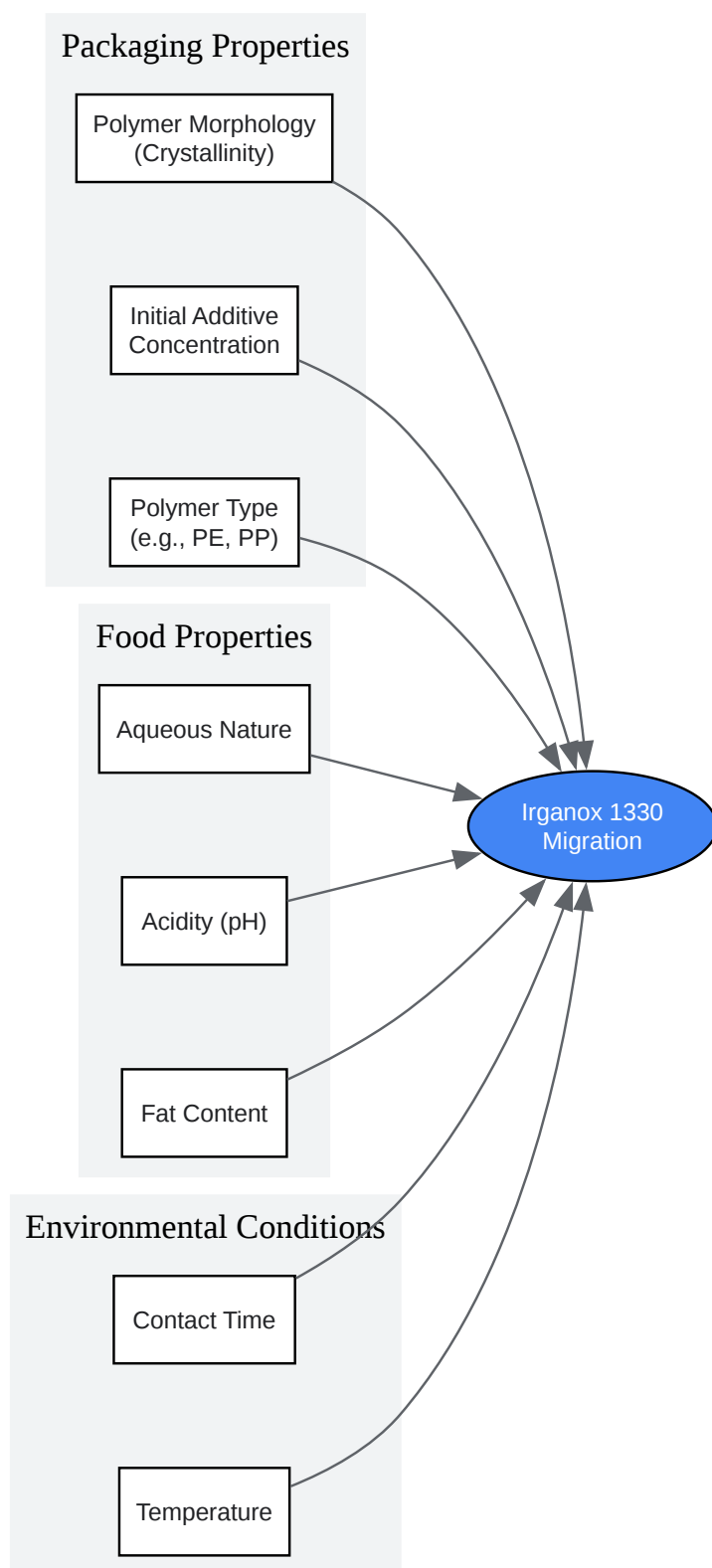
Visualizations

The following diagrams illustrate the key processes and factors involved in the migration of Irganox 1330 from food packaging.



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Caption: Experimental workflow for a typical migration study of Irganox 1330.



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